molecular formula C18H17FN2O3 B4549162 N-(2-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4549162
M. Wt: 328.3 g/mol
InChI Key: ZSZHRWAFYAAKQZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12232057 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, N-(2-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide analogs have been explored for their potential as kinase inhibitors and in the development of novel therapeutic agents. The synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been identified as potent and selective inhibitors for the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models (Schroeder et al., 2009). These findings highlight the potential of structurally similar compounds for targeting specific pathways in cancer therapy.

Chemical Synthesis and Characterization

Research into the chemical synthesis and characterization of related compounds has led to the development of efficient synthetic methods and the exploration of their physicochemical properties. Zhou et al. (2021) established a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcasing the adaptability of related chemical frameworks in synthesizing novel compounds with potential biological activities (Zhou et al., 2021).

Material Science

In material science, derivatives of this compound have been investigated for their applications in the development of novel materials. For example, Hsiao et al. (1999) synthesized new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene, demonstrating their solubility in organic solvents and potential for creating transparent, flexible, and tough films (Hsiao et al., 1999).

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18(23)20-16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZHRWAFYAAKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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